9,10-Phenanthrenedione, 4-nitro-

Enzyme Inhibition Medicinal Chemistry Immunology

9,10-Phenanthrenedione, 4-nitro- (CAS 13292-03-0) is a nitroaromatic quinone derivative with the molecular formula C₁₄H₇NO₄ and a molecular weight of 253.21 g/mol. This compound belongs to the class of 9,10-phenanthrenediones (also known as 9,10-phenanthraquinones), a family of polycyclic aromatic quinones that serve as versatile intermediates in organic synthesis and as privileged scaffolds in medicinal chemistry.

Molecular Formula C14H7NO4
Molecular Weight 253.21 g/mol
CAS No. 13292-03-0
Cat. No. B12044865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Phenanthrenedione, 4-nitro-
CAS13292-03-0
Molecular FormulaC14H7NO4
Molecular Weight253.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC=C3[N+](=O)[O-])C(=O)C2=O
InChIInChI=1S/C14H7NO4/c16-13-9-5-2-1-4-8(9)12-10(14(13)17)6-3-7-11(12)15(18)19/h1-7H
InChIKeyZJQSMTNUXDRCDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Phenanthrenedione, 4-nitro- (CAS 13292-03-0): A 4-Nitro-Substituted Phenanthrenequinone for Specialized Research


9,10-Phenanthrenedione, 4-nitro- (CAS 13292-03-0) is a nitroaromatic quinone derivative with the molecular formula C₁₄H₇NO₄ and a molecular weight of 253.21 g/mol [1]. This compound belongs to the class of 9,10-phenanthrenediones (also known as 9,10-phenanthraquinones), a family of polycyclic aromatic quinones that serve as versatile intermediates in organic synthesis and as privileged scaffolds in medicinal chemistry [2]. The 4-nitro substitution pattern is of particular interest because the position of the nitro group on the phenanthrene ring system can profoundly influence molecular planarity, electronic properties, and biological activity [3].

4-Nitro-9,10-Phenanthrenedione: Position-Specific Effects That Preclude Simple Analog Substitution


Substituting 9,10-phenanthrenedione with a nitro group at the 4-position is not a generic modification; it imparts distinct physicochemical and biological properties that cannot be replicated by other nitro regioisomers or unsubstituted analogs. Computational and experimental studies reveal that the position of the nitro group (e.g., 2-, 3-, 4-) dictates the planarity of the molecule [1], which in turn affects its ability to intercalate into DNA or interact with flat binding pockets of enzymes [2]. Furthermore, the electron-withdrawing nitro group at the 4-position alters the compound's reduction potential and lowest unoccupied molecular orbital (LUMO) energy [3], directly impacting its redox cycling capacity and, consequently, its biological activity and toxicity profile [4]. These position-dependent differences make interchanging this specific derivative with other 9,10-phenanthrenediones inadvisable for applications where precise electronic or steric parameters are critical.

Quantitative Differentiation Evidence for 4-Nitro-9,10-Phenanthrenedione Relative to Key Comparators


CD45 Protein Tyrosine Phosphatase Inhibition: 4-Nitro vs. 4-Amino Substituted Phenanthrene-9,10-diones

4-Nitro-9,10-phenanthrenedione demonstrates a modestly higher inhibitory potency against the CD45 protein tyrosine phosphatase compared to its 4-amino analog. The 4-nitro derivative exhibits an IC₅₀ value of 500 nM [1], whereas the 4-amino derivative (4-amino-phenanthrene-9,10-dione) exhibits an IC₅₀ value of 800 nM under the same assay conditions [2]. This represents a 1.6-fold improvement in potency.

Enzyme Inhibition Medicinal Chemistry Immunology

PTP1B Selectivity Profile: Preferential Inhibition of CD45 Over PTP1B by 4-Nitro-9,10-Phenanthrenedione

A key differentiator for 4-nitro-9,10-phenanthrenedione is its selectivity profile. It inhibits CD45 with an IC₅₀ of 500 nM [1] but exhibits a substantially weaker inhibitory effect against the closely related phosphatase PTP1B, with a reported Kᵢ value of 26,000 nM (26 µM) [2]. This translates to a >50-fold selectivity window for CD45 over PTP1B, which is a desirable characteristic for minimizing off-target effects in cellular and in vivo studies focused on CD45-related pathways.

Enzyme Selectivity Medicinal Chemistry Phosphatase Inhibitors

Electrochemical Performance: Nitro Position Effects on Reduction Potential in Phenanthrenequinone Derivatives

Computational studies using Density Functional Theory (DFT) have systematically evaluated the effect of nitro group position on the reduction potential of phenanthrenequinone (PQ) derivatives [1]. The study compared PQ substituted with NO₂ at ortho, meta, and para positions (relative to the quinone moiety). The para-substituted derivative (which is structurally analogous to 4-nitro-9,10-phenanthrenedione) showed the highest reduction potential among the three regioisomers and a significant improvement over unsubstituted PQ [1]. While exact reduction potential values in volts were not reported in the abstract, the trend is clear: para (4-position) substitution enhances the electron-accepting ability more effectively than meta or ortho substitution.

Electrochemistry Materials Science DFT Calculations

Physicochemical Properties: Boiling Point and Density Comparison for Downstream Processing Decisions

The physicochemical properties of 4-nitro-9,10-phenanthrenedione distinguish it from unsubstituted 9,10-phenanthrenedione in ways that are relevant to synthesis, purification, and formulation. The 4-nitro derivative has a reported boiling point of 474.3°C at 760 mmHg and a density of 1.481 g/cm³ . In contrast, unsubstituted 9,10-phenanthrenedione has a boiling point of approximately 360°C and a melting point of 208-212°C [1]. The substantially higher boiling point of the nitro derivative (~114°C higher) can be advantageous for applications requiring thermal stability, while the higher density may influence its behavior in separation processes and formulation development.

Physicochemical Properties Process Chemistry Purification

High-Value Research and Industrial Application Scenarios for 4-Nitro-9,10-Phenanthrenedione


Lead Optimization in CD45 Inhibitor Drug Discovery Programs

4-Nitro-9,10-phenanthrenedione serves as an excellent starting point or reference compound in medicinal chemistry campaigns targeting the CD45 protein tyrosine phosphatase. Its well-characterized IC₅₀ of 500 nM against CD45 [1] and >50-fold selectivity over PTP1B [2] make it a valuable tool for structure-activity relationship (SAR) studies aimed at developing more potent and selective CD45 inhibitors for autoimmune disease and transplant rejection research [3].

Development of High-Performance Organic Cathode Materials for Lithium-Ion Batteries

Materials scientists focused on next-generation organic electrode materials should consider 4-nitro-9,10-phenanthrenedione due to its favorable reduction potential, which is superior to other nitro regioisomers and unsubstituted phenanthrenequinone [4]. This property, combined with the electrochemical activity of the nitro group itself, positions this compound as a promising building block for high-energy-density cathode materials in lithium-ion batteries.

Investigating Structure-Toxicity Relationships of Nitroaromatic Environmental Contaminants

Environmental toxicologists studying the mechanisms of nitro-PAH-induced oxidative stress can use 4-nitro-9,10-phenanthrenedione as a representative member of the nitrophenanthrene class. Its reduction potential and LUMO energy are directly correlated with the induction of oxidative DNA damage (8-oxo-Gua formation) in primary rat hepatocytes [5], making it a valuable model compound for understanding the relationship between electronic properties and cellular toxicity.

Synthesis of Complex Heterocycles via Reductive Condensation and Nitro Group Transformations

Organic chemists engaged in the synthesis of complex heterocyclic systems can utilize 4-nitro-9,10-phenanthrenedione as a versatile intermediate. The nitro group can be reduced to an amino group for further derivatization, or the quinone moiety can participate in reductive condensations with aromatic nitroso or nitro compounds to form fused pyrazine derivatives [6]. The 4-nitro substitution pattern also influences the regioselectivity of subsequent electrophilic substitution reactions .

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